methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride
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Overview
Description
Methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride is a chemical compound with the molecular formula C10H18N2O2.2ClH. It is a white powder that is commonly used in various scientific research applications. The compound is known for its unique structure, which includes a piperidine ring and an azetidine ring, making it a valuable molecule in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride typically involves the reaction of piperidine with azetidine-3-carboxylic acid methyl ester. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or azetidine derivatives.
Scientific Research Applications
Methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride can be compared with other similar compounds, such as:
Methyl 1-(azetidin-3-yl)piperidine-4-carboxylate dihydrochloride: Similar structure but different substitution pattern.
Piperidine derivatives: Compounds containing the piperidine ring, widely used in medicinal chemistry.
Azetidine derivatives: Compounds containing the azetidine ring, known for their biological activity.
The uniqueness of this compound lies in its combination of the piperidine and azetidine rings, which imparts distinct chemical and biological properties .
Properties
CAS No. |
2567503-67-5 |
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Molecular Formula |
C10H20Cl2N2O2 |
Molecular Weight |
271.18 g/mol |
IUPAC Name |
methyl 1-piperidin-4-ylazetidine-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C10H18N2O2.2ClH/c1-14-10(13)8-6-12(7-8)9-2-4-11-5-3-9;;/h8-9,11H,2-7H2,1H3;2*1H |
InChI Key |
HSTVKFGIJRAGLE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(C1)C2CCNCC2.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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